Galanin message-associated peptide is a neuropeptide derived from the precursor protein of galanin. It plays a significant role in various physiological processes within the central and peripheral nervous systems. This peptide is encoded by the galanin gene and is typically found alongside galanin in various tissues, suggesting a coordinated function in neuroendocrine signaling.
Galanin message-associated peptide belongs to the family of galanin peptides, which includes galanin and galanin-like peptides. These peptides are classified as neuropeptides due to their roles in neurotransmission and modulation of various physiological functions like mood regulation, feeding behavior, and pain perception .
The synthesis of galanin message-associated peptide typically employs solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to form a peptide chain anchored to a solid resin. Key steps include:
The synthesis requires careful control of reaction conditions to ensure high yield and purity of the final product. The use of automated synthesizers can enhance efficiency and reproducibility in producing peptides like galanin message-associated peptide.
Galanin message-associated peptide consists of 60 amino acids, with its sequence derived from the cleavage of the progalanin precursor. The molecular formula is with a molecular weight of approximately 4643.19 g/mol .
The structural analysis reveals that this peptide exhibits characteristics typical of neuropeptides, including a specific sequence that allows for interaction with G protein-coupled receptors. Secondary structure predictions indicate multiple alpha-helices, which are crucial for its biological activity .
Galanin message-associated peptide engages in various biochemical reactions primarily through its interactions with G protein-coupled receptors. These interactions can modulate neurotransmitter release, influencing neuronal excitability and signaling pathways related to mood and pain perception.
The binding of galanin message-associated peptide to its receptors can lead to inhibition of adenylate cyclase activity, modulation of ion channels, and alterations in intracellular calcium levels. This complex interplay underscores its role in regulating neurotransmission and cellular responses .
The mechanism through which galanin message-associated peptide exerts its effects involves binding to specific receptors (Galanin receptors 1, 2, and 3) located throughout the central and peripheral nervous systems. This binding initiates intracellular signaling cascades that result in physiological changes such as inhibition of neurotransmitter release.
Research indicates that activation of these receptors leads to significant modulation of neurotransmitter systems, including dopamine, norepinephrine, acetylcholine, and glutamate pathways. This modulation is critical for maintaining homeostasis within neural circuits involved in mood regulation and pain response .
Galanin message-associated peptide is stable under physiological conditions but may undergo degradation through enzymatic processes or chemical hydrolysis if not properly stored. Its solubility characteristics allow it to be effectively utilized in various biological assays and therapeutic applications .
Galanin message-associated peptide has diverse applications across several fields:
The galanin message-associated peptide (GMAP) is encoded within the GAL (galanin) gene as part of a larger precursor protein known as preprogalanin (PPGAL). The human GAL gene spans approximately 6.5 kb on chromosome 11q13.3 and consists of 6 exons. GMAP is derived from the C-terminal region encoded primarily by exons 4–6, while the mature galanin sequence originates from exons 1–4 [3] [7]. This genetic organization is evolutionarily conserved across mammals, including rodents (rat, mouse), primates (human), and artiodactyls (pig, cow). The preprogalanin precursor comprises:
Bioinformatic analyses reveal high conservation in the galanin segment (85–90% aa identity) but moderate divergence in GMAP sequences (60–70% identity). The C-terminal GMAP domain contains conserved motifs, including a phosphorylated serine residue at position 117 in humans, implicated in functional regulation [3]. Evolutionary pressure has preserved critical structural features, such as dibasic cleavage sites (KR, RR) flanking GMAP, essential for proteolytic liberation of the peptide [7] [8].
Table 1: Evolutionary Conservation of Preprogalanin Domains
Species | Preprogalanin Length (aa) | Galanin Identity* | GMAP Identity* | Conserved Cleavage Sites |
---|---|---|---|---|
Human | 123 | 100% | 100% | KR₆₂, RR₁₀₄ |
Pig | 124 | 90% | 75% | KR₆₂, RR₁₀₅ |
Rat | 124 | 85% | 65% | KR₆₂, RR₁₀₅ |
Mouse | 123 | 87% | 68% | KR₆₂, RR₁₀₄ |
Compared to human sequence [3] [7].
GMAP is a cationic peptide with a theoretical isoelectric point (pI) of 10.5 and a molecular weight of ~4.6 kDa (porcine GMAP(1-41)-amide) [6]. Primary structure analysis of porcine GMAP(1-41) reveals the sequence: ELEPEDEARPGGFDRLQSEDKAIRTIMEFLAFLHLKEAGAL-NH₂ [6]. Bioinformatic tools predict:
Experimental validation via reverse-phase high-pressure liquid chromatography (rpHPLC) and radioimmunoassay (RIA) of rat tissues reveals discrepancies from predictions. While synthetic porcine GMAP(19-41)-amide serves as a reference standard, native GMAP exists as multiple immunoreactive forms in neural and intestinal tissues:
3D structural modeling using Phyre2 predicts GMAP resembles bag family molecular chaperone regulators, featuring a globular domain with flexible N- and C-termini [3]. However, experimental validation via NMR spectroscopy is lacking, highlighting a critical knowledge gap.
Table 2: GMAP Structural Features: Prediction vs Experimental Evidence
Structural Feature | Bioinformatic Prediction | Experimental Validation | Techniques Used |
---|---|---|---|
Secondary Structure | 5 α-helices, 2 β-sheets | Partial helical conformation | CD spectroscopy, rpHPLC |
C-terminal Modification | Amidated (100% probability) | Confirmed in synthetic/tissue forms | Mass spectrometry, RIA |
Phosphorylation Site | Ser117 (human) | Not confirmed | Phospho-specific antibodies |
Proteolytic Cleavage | Dibasic sites (KR/RR) | Multiple tissue-specific isoforms | rpHPLC, immunohistochemistry |
GMAP biosynthesis requires tightly regulated post-translational processing of preprogalanin:
Tissue-specific processing generates distinct GMAP isoforms:
Notably, galanin processing is more consistent (single major form), while GMAP exhibits heterogeneous processing, suggesting context-dependent regulation of convertase activity or alternative proteolysis [1] [8].
GMAP displays significant species-dependent sequence divergence, particularly in its C-terminal half:
These variations correlate with functional specialization:1. Antimicrobial Activity:- Porcine GMAP(1–41)-amide exhibits potent antifungal effects against Candida albicans- Human GMAP (non-amidated) shows reduced activity, underscoring the role of amidation [4]2. Neural Functions:- Rat GMAP co-localizes with galanin in hypothalamic neurons and spinal cord fibers- Porcine GMAP modulates spinal flexor reflexes, while human GMAP is inactive [3] [8]3. Metabolic Regulation:- Rat GMAP inhibits glucose-stimulated insulin secretion- Human GMAP lacks this effect due to sequence divergence in receptor-binding regions [3] [7]
Table 3: Species-Specific GMAP Isoforms and Functional Consequences
Species | GMAP Length | C-terminal Sequence | Key Functional Attributes | Unique Expression Sites |
---|---|---|---|---|
Human | 41 aa | NGLT* | Weak antimicrobial activity; co-localizes in pancreatic islets | Anterior pituitary, retina |
Pig | 41 aa | AGAL-NH₂ | Potent antifungal; spinal reflex modulation | Gastrointestinal neurons |
Rat | 60 aa | Extended N-terminus | Insulin secretion inhibition; axonal transport | Posterior pituitary, brainstem |
Mouse | 59 aa | Partially amidated | Unknown; putative neuroprotection | Locus coeruleus, adrenal medulla |
These functional differences imply that GMAP evolved species-specific roles in innate immunity and neuromodulation, diverging from galanin’s conserved functions. The variations underscore challenges in extrapolating GMAP pharmacology across species.
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0